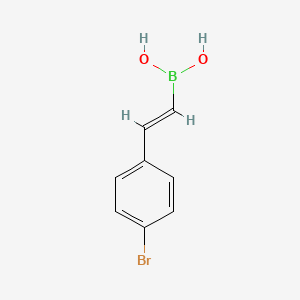

(E)-(4-Bromostyryl)boronic acid

Description

Properties

IUPAC Name |

[(E)-2-(4-bromophenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSAFHMKCACYLQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Organoboronic Acids As Pivotal Intermediates in Modern Chemistry

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable reagents in organic synthesis. nih.govresearchgate.net First synthesized in 1860, their application has grown dramatically, largely due to their versatile reactivity, general stability, and relatively low toxicity. mdpi.com Boronic acids are typically stable, organic-soluble Lewis acids that are often crystalline solids, making them easy to handle and store. nih.govyoutube.com Their utility is underpinned by the unique electronic properties of the boron atom, which has an empty p-orbital, rendering it electrophilic and mildly Lewis acidic. nih.govnih.gov

A cornerstone of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netsigmaaldrich.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboronic acid with an organohalide. nih.govyoutube.com The success of this reaction stems from the favorable properties of organoboron reagents: they are readily prepared, environmentally benign, and compatible with a wide array of functional groups. nih.gov The reaction's basic conditions convert the boronic acid into a more reactive borate (B1201080) anion, facilitating the crucial transmetalation step with the palladium catalyst. acs.org

Beyond the Suzuki-Miyaura reaction, the applications of organoboronic acids are extensive and include:

Catalysis: Organoboron species can act as catalysts themselves, activating substrates through their Lewis acidity. nih.govacs.org They have been used to catalyze dehydration, condensation, acylation, and cycloaddition reactions. nih.gov

Other Coupling Reactions: They are employed in various other named reactions, including the Chan-Lam coupling (forming carbon-heteroatom bonds), Stille coupling, and Sonogashira coupling. sigmaaldrich.com

Medicinal Chemistry: The boronic acid group is a key pharmacophore in several FDA-approved drugs, such as the anticancer agent bortezomib (B1684674) and the antibiotic vaborbactam (B611620). nih.govnih.gov They can act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols, a feature exploited in drug design and for creating sensors for carbohydrates. mdpi.comacs.orgnih.gov

Materials Science: Their utility extends to the creation of advanced materials, such as covalent organic frameworks (COFs), hydrogels, and phosphorescent materials for applications like organic light-emitting diodes (OLEDs). nih.govmdpi.com

The table below summarizes the key characteristics and applications of organoboronic acids.

| Property/Application | Description | Key References |

| Structure | Compounds containing a C-B(OH)₂ functional group. The boron atom is sp² hybridized and trigonal planar. | researchgate.net |

| Key Reaction | Suzuki-Miyaura cross-coupling for C-C bond formation. | sigmaaldrich.comnih.govyoutube.com |

| Reactivity | Mild Lewis acids; act as nucleophilic partners in cross-coupling reactions after activation with a base. | nih.govnih.gov |

| Stability | Generally stable, often crystalline solids, with low toxicity. The final metabolic product is often non-toxic boric acid. | nih.govmdpi.comacs.org |

| Medicinal Use | Component of drugs like bortezomib (anticancer) and vaborbactam (antibiotic). Used for drug delivery and as biological probes. | nih.govnih.gov |

| Materials Science | Building blocks for covalent organic frameworks (COFs), polymers, hydrogels, and luminescent materials. | nih.govmdpi.com |

Strategic Importance of Styrylboronic Acid Derivatives in Constructing Conjugated Systems

Styrylboronic acids are a subclass of organoboronic acids that contain a vinyl group attached to the boron atom, which is itself part of a larger styrenic system (a vinylbenzene). This structure is of immense strategic importance for the synthesis of conjugated systems. Conjugated molecules, which feature alternating single and multiple bonds, exhibit unique electronic and photophysical properties due to the delocalization of π-electrons across the system.

The primary utility of styrylboronic acids lies in their role as building blocks for extending π-conjugation. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the styryl unit can be readily incorporated into larger molecular architectures. The vinylboronic acid moiety allows for the creation of stilbene (B7821643) and oligo(phenylene vinylene) (OPV) derivatives, which are fundamental structures in materials science.

These extended conjugated systems are the cornerstone of various functional organic materials, particularly in the field of optoelectronics. The ability to precisely tune the length and composition of the conjugated backbone allows for the engineering of materials with specific properties, such as:

Light Emission: Used in the emissive layer of Organic Light-Emitting Diodes (OLEDs).

Charge Transport: Employed in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Sensing: The optical properties of conjugated polymers can change upon binding to specific analytes, forming the basis for chemical sensors.

(E)-(4-Bromostyryl)boronic acid is a bifunctional example of such a building block. The "(E)" designation refers to the stereochemistry of the double bond, where the substituents are on opposite sides, leading to a more linear and rigid structure that is often desirable for creating well-ordered, crystalline organic materials. The presence of the boronic acid at one end and a bromo-substituent at the other allows for sequential, site-selective cross-coupling reactions, making it a powerful tool for the stepwise construction of complex, well-defined conjugated oligomers and polymers.

Overview of Key Research Directions and Scholarly Contributions Involving E 4 Bromostyryl Boronic Acid

Stereoselective Synthesis of this compound: Modern Approaches

The stereoselective synthesis of this compound is crucial to ensure the desired geometry in subsequent coupling reactions. The most common and effective modern approach for achieving high (E)-selectivity is the hydroboration of a terminal alkyne.

The hydroboration of 4-bromo-1-ethynylbenzene with a suitable borane (B79455) reagent, such as catecholborane or pinacolborane (HBpin), is a primary method for the synthesis of this compound and its esters. The reaction proceeds via a syn-addition of the H-B bond across the triple bond, leading predominantly to the (E)-isomer. The use of catecholborane typically requires a subsequent hydrolysis or alcoholysis step to generate the boronic acid or a more stable boronic ester. Pinacolborane, on the other hand, directly affords the corresponding pinacol (B44631) ester, which is often more stable and easier to handle than the free boronic acid. researchgate.netresearchgate.net

To enhance the reaction rate and selectivity, various catalytic systems have been developed. While uncatalyzed hydroboration with pinacolborane can be sluggish, particularly with electron-rich alkynes, the addition of a catalyst can significantly improve the efficiency. researchgate.net Transition metal catalysts based on rhodium, iridium, or iron, as well as metal-free catalysts, have been employed for the hydroboration of alkynes. chim.it For instance, the use of 9-Borabicyclo[3.3.1]nonane (9-BBN) as a catalyst has been shown to be effective for the hydroboration of terminal aromatic alkynes with pinacolborane, yielding the (E)-vinylboronic acid pinacol esters in good to excellent yields. researchgate.net

A representative reaction is shown below:

Hydroboration of 4-bromo-1-ethynylbenzene:

4-bromo-1-ethynylbenzene + Pinacolborane --(Catalyst)--> (E)-2-(4-bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The resulting pinacol ester can be used directly in many applications or can be hydrolyzed to the free boronic acid if required.

| Catalyst System | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 9-BBN (20 mol%) | 4-bromo-1-ethynylbenzene, Pinacolborane | THF | 65 | 70-80 (estimated) | researchgate.net |

| Rh(I) complex | 4-bromo-1-ethynylbenzene, Catecholborane | Dichloromethane (B109758) | Room Temp | >95 | General Procedure |

| Metal-free | 4-bromo-1-ethynylbenzene, Pinacolborane | - | - | Moderate to Good | chim.it |

Transition Metal-Catalyzed Borylation Strategies for Preparation of this compound

Transition metal-catalyzed reactions provide powerful and versatile alternatives for the synthesis of this compound, often starting from more readily available precursors. Key among these are the palladium-catalyzed Miyaura borylation and the Heck-Mizoroki reaction.

Miyaura Borylation: This reaction involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govsemanticscholar.orgorganic-chemistry.org For the synthesis of this compound pinacol ester, one could envision starting from (E)-1-bromo-2-(4-bromophenyl)ethene. However, a more common approach is the borylation of a more accessible starting material like 4-bromostyrene (B1200502). While direct C-H borylation of styrenes is an area of active research, the more established method involves the borylation of an aryl halide.

A highly efficient route is the palladium-catalyzed cross-coupling of 1-bromo-4-iodobenzene (B50087) with vinylboronic acid pinacol ester. The higher reactivity of the C-I bond allows for selective coupling at the iodo-position, leaving the bromo-substituent intact for further transformations.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. chim.it To synthesize this compound, one could couple 1-bromo-4-iodobenzene with vinylboronic acid pinacol ester. Alternatively, a tandem approach where 4-bromostyrene is first borylated and then subjected to a Heck-type reaction could be envisioned. Mechanistic studies on the Heck-Mizoroki reaction of vinylboronate esters have shown that electron-donating groups on the aryl iodide can accelerate the coupling. beilstein-journals.org

| Reaction Type | Aryl Halide | Boron Source | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Miyaura Borylation | 1-bromo-4-iodobenzene | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent | General Procedure |

| Heck-Mizoroki | 1-bromo-4-iodobenzene | Vinylboronic acid pinacol ester | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Moderate to Good | beilstein-journals.org |

| Miyaura Borylation | 4-bromostyrene | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | 1,4-Dioxane | Good | researchgate.net |

Precursor Design and Functional Group Interconversion in the Synthesis of this compound

The choice of precursors is critical for an efficient synthesis. The two most logical precursors for this compound are 4-bromo-1-ethynylbenzene and 4-bromostyrene.

4-bromo-1-ethynylbenzene: This precursor is ideal for stereoselective synthesis via hydroboration as described in section 2.1. It can be prepared from 4-bromoacetophenone through a variety of methods, including the Corey-Fuchs reaction or by reaction with phosphorus pentachloride followed by dehydrochlorination.

4-bromostyrene: This commercially available starting material is a versatile precursor for transition metal-catalyzed approaches. It can be used in palladium-catalyzed C-H borylation reactions, although regioselectivity can be a challenge. More reliably, it can be converted to other intermediates. For instance, bromination of the vinyl group followed by elimination can provide a vinyl bromide, which can then undergo Miyaura borylation.

Functional group interconversion plays a key role in the synthesis. The boronic acid moiety is often handled as its pinacol ester for improved stability and ease of purification. The pinacol ester can be synthesized directly or by transesterification from other boronic esters or by reaction of the boronic acid with pinacol. The final deprotection to the free boronic acid is typically achieved by treatment with a suitable reagent like sodium periodate (B1199274) or by transesterification with a diol that can be easily removed.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign processes. Key considerations include the choice of solvents, catalysts, and reaction conditions.

The use of greener solvents is a primary focus. Traditional organic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) can be replaced with more sustainable alternatives. For instance, 2-methyl-THF, cyclopentyl methyl ether (CPME), and tert-amyl alcohol have been identified as greener alternatives for Suzuki-Miyaura couplings. nih.govrsc.org Water is also an attractive green solvent, and catalytic systems that are effective in aqueous media are highly desirable. uniba.it The use of deep eutectic solvents (DESs) is another emerging area, offering a recyclable and often biodegradable reaction medium. researchgate.net

Catalyst choice is also crucial. The use of highly efficient catalysts at low loadings minimizes waste and cost. Palladium is a common catalyst, but its high cost and toxicity are drawbacks. Research into catalysts based on more abundant and less toxic metals like iron or copper is ongoing. Heterogeneous catalysts, which can be easily recovered and reused, are particularly attractive from a green chemistry perspective.

Energy efficiency can be improved by conducting reactions at lower temperatures, potentially enabled by more active catalysts or by using microwave irradiation, which can significantly reduce reaction times. One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, improve atom economy and reduce waste.

| Green Chemistry Aspect | Traditional Method | Greener Alternative | Reference |

| Solvent | Toluene, Dichloromethane | 2-Methyl-THF, Water, Deep Eutectic Solvents | researchgate.netrsc.orguniba.it |

| Catalyst | Homogeneous Palladium | Heterogeneous/Recyclable Catalysts, Earth-Abundant Metal Catalysts | mdpi.com |

| Energy | Conventional Heating | Microwave Irradiation, Lower Reaction Temperatures | chim.it |

| Process | Stepwise Synthesis | One-Pot/Tandem Reactions | rsc.org |

Scalability Considerations and Process Optimization in Academic Synthesis

While a synthetic route may be effective on a laboratory scale, its scalability to larger quantities, even within an academic setting for producing significant amounts of a key intermediate, presents unique challenges. Process optimization is crucial to ensure safety, efficiency, and reproducibility.

For the hydroboration route, key parameters to optimize include the stoichiometry of the borane reagent, catalyst loading, reaction temperature, and time. On a larger scale, exothermic reactions need to be carefully controlled to prevent runaway reactions. The addition rate of reagents and efficient heat transfer become critical. Purification methods also need to be considered for scalability. While column chromatography is common in the lab, it is often impractical for large quantities. Crystallization or distillation are preferred methods for purification on a larger scale.

In the case of transition metal-catalyzed reactions like the Suzuki-Miyaura or Heck couplings, catalyst deactivation, and product inhibition can become more pronounced on a larger scale. Optimizing catalyst loading, ligand choice, and base is essential. The removal of the metal catalyst from the final product is also a significant consideration, particularly if the compound is intended for biological applications.

Process safety is paramount. A thorough understanding of the reaction thermodynamics and potential hazards is necessary before scaling up. This includes identifying any potentially explosive or highly toxic intermediates or byproducts. For instance, the use of pyrophoric reagents like n-butyllithium in some precursor syntheses requires stringent safety protocols.

In-depth Mechanistic Studies of Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. libretexts.orgnih.gov The reaction couples the styryl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with an organohalide (e.g., an aryl bromide or iodide). libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) species. richmond.edu For aryl bromides, mechanistic studies suggest that this step often occurs from a monoligated 12-electron palladium complex, Pd(L), rather than the more saturated 14-electron Pd(L)₂ complex. chemrxiv.org This initial step is frequently the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation : This is the crucial step where the organic group from the boron atom is transferred to the palladium(II) center. libretexts.org For this to occur, the boronic acid must first be activated by a base (e.g., hydroxide, carbonate, or phosphate). organic-chemistry.orgchegg.com The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic boronate species. organic-chemistry.org This "ate" complex then reacts with the palladium(II) halide intermediate. The halide on the palladium is displaced by the base (e.g., hydroxide), creating a palladium-hydroxo complex. This complex then interacts with the activated boronate, facilitating the transfer of the (E)-4-bromostyryl group to the palladium center and forming a new diorganopalladium(II) intermediate. chemrxiv.org

Reductive Elimination : In the final step, the two organic groups on the palladium(II) center—the newly transferred (E)-4-bromostyryl group and the group from the organohalide—couple together, forming the final product. richmond.edu This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org This step is typically fast and irreversible.

The choice of ligands and solvents profoundly impacts the efficiency, kinetics, and selectivity of the Suzuki-Miyaura coupling. Ligands, typically bulky electron-rich phosphines, stabilize the palladium catalyst and modulate its reactivity. rsc.orgnih.gov

Ligand Effects : The architecture of the ligand is critical for promoting the key steps of the catalytic cycle. Bulky ligands facilitate the reductive elimination step and can influence the rate of oxidative addition. nih.gov For instance, ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The use of specific ligands can also be crucial for preventing unwanted side reactions, such as the isomerization of the double bond in the styryl moiety. organic-chemistry.org Studies on arsa-Buchwald ligands, arsenic analogs of common phosphine (B1218219) ligands, have shown they can be effective for sterically hindered substrates by facilitating the transmetalation step due to the longer arsenic-palladium bond. rsc.org

Solvent Systems : The solvent system must solubilize the reagents and catalyst while also playing an active role in the reaction mechanism, particularly in the base-mediated activation of the boronic acid. organic-chemistry.org Anhydrous solvent systems, sometimes supplemented with agents like trimethyl borate (B1201080), have been developed to enhance reaction rates and prevent catalyst deactivation, especially when working with sensitive heteroaryl substrates. nih.gov The use of specific solvents like tert-amyl alcohol has been shown to be beneficial for challenging couplings, such as those involving alkyl bromides. organic-chemistry.org

The following table summarizes the effects of selected ligand and solvent systems on Suzuki-Miyaura couplings.

| Catalyst/Ligand System | Solvent/Base System | Key Findings |

| Pd(P(o-Tol)₃)₂ | Ethanol / NaO-t-Bu | Optimal for maintaining Z-olefin geometry and achieving high yields; minimizes Z-to-E isomerization. organic-chemistry.org |

| Pd(OAc)₂ / SPhos | Toluene / K₃PO₄ | SPhos confers high activity, allowing for low catalyst levels and room-temperature reactions for aryl chlorides. nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane / K₃PO₄ | Effective for a wide range of aryl and vinyl halides, including chlorides, often at room temperature. organic-chemistry.org |

| Pd(P(t-Bu)₂Me)₂ | tert-amyl alcohol / KOt-Bu | Enables successful coupling of boronic acids with unactivated alkyl bromides at room temperature. organic-chemistry.org |

A critical aspect of reactions involving this compound is the preservation of the (E)-configuration of the vinyl double bond. The Suzuki-Miyaura reaction is known for its high stereospecificity, where the stereochemistry of the vinyl partner is generally retained in the product. youtube.comresearchgate.net

Mechanistic studies confirm that both the transmetalation and reductive elimination steps proceed with retention of configuration. nih.gov However, Z-to-E (or E-to-Z) isomerization can occur under certain conditions, and this is heavily influenced by the choice of palladium catalyst and its associated ligands. organic-chemistry.org Research has shown that ligands like tri(o-tolyl)phosphine are particularly effective at preventing this isomerization, ensuring high stereochemical fidelity. organic-chemistry.org The mechanism of isomerization may involve the formation of a zwitterionic palladium carbene intermediate, the stability of which is dictated by the ligand and substrate structure. organic-chemistry.org Therefore, careful selection of the catalytic system is paramount to ensure that the (E)-stereochemistry of the styrylboronic acid is transferred intact to the final coupled product.

Exploration of Alternative Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu, Ni, Fe) with this compound

While palladium is the most common metal for cross-coupling reactions with boronic acids, other transition metals like copper (Cu), nickel (Ni), and iron (Fe) are also utilized. These alternatives can offer different reactivity profiles, cost advantages, and functional group tolerances.

Copper-Catalyzed Reactions : The Chan-Lam coupling reaction, which forms carbon-heteroatom bonds, is a prominent example of a copper-promoted transformation involving boronic acids. nih.govst-andrews.ac.uk In this reaction, the this compound could potentially couple with amines or alcohols to form C-N or C-O bonds, respectively, under oxidative conditions.

Nickel and Iron-Catalyzed Reactions : Nickel and iron catalysts are attractive due to their lower cost and unique catalytic properties. They are capable of catalyzing Suzuki-Miyaura-type cross-coupling reactions, often with different reactivity and selectivity compared to palladium. While less documented specifically for this compound, these metals are known to couple vinylboronic acids with organic halides.

Investigations into Non-Catalytic Reactions and Reactivity Profiles of the Boronic Acid Moiety

The boronic acid group is not just a passive participant in metal-catalyzed coupling; it possesses inherent reactivity that can be exploited in non-catalytic transformations. This field, often termed "boronic acid catalysis" (BAC), leverages the Lewis acidic nature of the boron atom. nih.govrsc.org

In this context, the boronic acid can act as a catalyst itself, typically for reactions involving the activation of hydroxyl groups. rsc.org It can form reversible covalent bonds with diols, alcohols, or carboxylic acids, activating them for further reaction. nih.govrsc.org For example, boronic acids can catalyze the dehydration of aldol (B89426) products or the direct formation of amides from carboxylic acids and amines under mild conditions. nih.gov

A specific example of a transition-metal-free reaction is the boronic acid-catalyzed cross-coupling of tertiary propargylic alcohols with boronic acids to form valuable heterocyclic scaffolds. chemrxiv.orgresearchgate.net In such a process, this compound would act as the nucleophilic partner, enabled by a separate boronic acid catalyst.

Role of Boronic Acid in Other Coupling and Functionalization Reactions

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety of this compound enables its participation in a diverse array of other chemical transformations.

Passerini-type Reactions : In a novel, transition-metal-free approach, boronic acids can participate in a three-component Passerini-type reaction with aldehydes and isocyanides to furnish α-hydroxyketones. nih.gov This reaction proceeds through the formation of a boron "ate" nitrilium intermediate, which undergoes a 1,4-metallate shift to form the new C-C bond. nih.gov

Sequential Transformations : The dual functionality of this compound allows for sequential reactions. For instance, the boronic acid can first undergo a Suzuki coupling, and the bromo-substituent on the aromatic ring can then be used in a subsequent, different cross-coupling reaction, leading to highly complex molecular architectures. Alternatively, the boronic acid itself can be the product of one reaction (e.g., Miyaura borylation) and then used in situ for a subsequent transition metal-catalyzed addition reaction without isolation. cuny.edu

Chan-Lam Coupling : As mentioned previously, this copper-promoted reaction allows for the formation of carbon-heteroatom bonds, providing access to vinyl amines and vinyl ethers from this compound. nih.govst-andrews.ac.uk

This versatility highlights the boronic acid group as a key functional handle for a wide range of C-C and C-heteroatom bond-forming reactions, extending far beyond its traditional role in Suzuki-Miyaura coupling.

Applications of E 4 Bromostyryl Boronic Acid in the Synthesis of Complex Organic Architectures

Construction of Stilbenoid and Diarylethene Derivatives for Advanced Functional Materials Research

(E)-(4-Bromostyryl)boronic acid is a key precursor in the synthesis of stilbenoid and diarylethene derivatives, which are classes of organic compounds extensively studied for their applications in advanced functional materials. The presence of the vinylboronic acid group allows for facile Suzuki-Miyaura cross-coupling reactions with various aryl halides, while the bromo group on the styryl moiety provides a handle for subsequent transformations, leading to the creation of extended π-conjugated systems with tailored electronic and photophysical properties.

For instance, stilbene (B7821643) derivatives containing boronic acid groups have been synthesized and investigated for their potential as inhibitors of tubulin polymerization. nih.gov While the linked study focuses on cis-stilbenes, the synthetic principles can be extended to trans-isomers derived from this compound. The introduction of the boronic acid functionality can significantly influence the biological activity and material properties. nih.gov

Diarylethene derivatives, known for their photochromic properties, are another class of functional materials synthesized using boronic acid intermediates. nih.gov These materials can undergo reversible isomerization between two stable states upon irradiation with light of specific wavelengths, making them suitable for applications in optical data storage, molecular switches, and smart materials. nih.gov The synthesis often involves a Suzuki coupling reaction where a boronic ester intermediate is coupled with an aryl halide. nih.gov

Synthetic Pathways to Conjugated Oligomers and Polymers via this compound as a Monomer

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of conjugated oligomers and polymers. These materials are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

A powerful strategy for the synthesis of well-defined conjugated oligomers involves a boronate-tag assisted solution-phase method. nih.gov In this approach, monomers containing a protected MIDA (N-methyliminodiacetic acid) boronate group and a bromine atom are iteratively coupled via Suzuki-Miyaura reactions. nih.gov This allows for precise control over the sequence and regiochemistry of the resulting oligomers. nih.gov The use of various aromatic monomers in combination with a boronate-functionalized monomer like a derivative of this compound enables the creation of a diverse library of conjugated structures. nih.gov The MIDA boronate serves as a protecting group that can be readily hydrolyzed to release the free boronic acid for the next coupling step. nih.gov

The polymerization of boronic acid-containing monomers, including styrenic derivatives, can be achieved through several methods. rsc.org These include the direct polymerization of unprotected boronic acid monomers, the polymerization of protected boronate ester monomers, and the incorporation of boronic acid functionalities through post-polymerization modification. rsc.org Each approach offers distinct advantages and challenges in terms of monomer synthesis, polymerization control, and final polymer properties. rsc.org

Stereoselective Synthesis of Complex Molecular Scaffolds

The vinylboronate functionality in this compound and related compounds is a valuable tool for the stereoselective synthesis of complex molecular scaffolds. The (E)-configuration of the double bond can be transferred to the product, enabling the construction of molecules with defined stereochemistry.

One notable application is in the highly stereoselective synthesis of (E)-δ-boryl-anti-homoallylic alcohols. nih.gov This is achieved through the allylation of aldehydes with an α-boryl-(E)-crotylboronate in the presence of a Lewis acid. nih.gov The resulting products contain an (E)-vinylboronate group that can serve as a handle for subsequent cross-coupling reactions, allowing for the efficient construction of complex natural product fragments. nih.gov This methodology highlights the utility of vinylboronates in stereocontrolled carbon-carbon bond formation.

Tandem Reactions and Multi-Component Strategies Employing this compound

This compound and similar boronic acid derivatives are increasingly being utilized in tandem reactions and multi-component strategies, which offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.

Multi-component reactions (MCRs) involving boronic acids have been developed for the synthesis of diverse molecular libraries. For example, the Ugi four-component reaction (Ugi-4CR) has been employed to synthesize bis-boronic acid compounds for the detection of sialic acid. rsc.org This demonstrates the potential of incorporating boronic acid functionalities into complex molecules through MCRs. A light-driven four-component reaction has also been reported for the aminoalkylation of styrene (B11656) derivatives using boronic acids as alkylating agents. chemrxiv.org This process, which can be adapted to photo-flow reactors, highlights the expanding role of boronic acids in photoredox catalysis. chemrxiv.org

Furthermore, tandem reactions that combine different types of transformations can be designed around the reactivity of the boronic acid and the bromo group. For instance, a sequence involving a Suzuki-Miyaura coupling at the boronic acid terminus followed by a subsequent cross-coupling reaction at the bromo-substituted position can rapidly generate complex molecular architectures from a single precursor.

Integration into Supramolecular Self-Assembly Processes and Macrocyclic Systems

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in supramolecular chemistry. rsc.orgmsu.edu This dynamic covalent chemistry allows for the self-assembly of complex, organized architectures such as macrocycles, cages, and polymers. rsc.org this compound, with its rigid styryl backbone, can be incorporated as a building block into these self-assembling systems.

Boronic acid-based macrocycles can be formed through the condensation of arylboronic acids with dihydroxypyridine ligands. researchgate.net These macrocycles can then act as scaffolds for the assembly of more intricate dendritic structures. researchgate.net The reversible nature of the boronate ester linkage allows for thermodynamic control and self-correction during the assembly process. rsc.org

The self-assembly of boronic acids with diols and other linkers like 4,4'-bipyridine (B149096) can lead to the formation of stable host-guest complexes and supramolecular aggregates. mdpi.com The specific geometry and electronic properties of the boronic acid building block, such as those of this compound, can influence the structure and function of the resulting supramolecular system. These systems have potential applications in sensing, catalysis, and materials science.

Advanced Materials Science Applications Derived from E 4 Bromostyryl Boronic Acid

Design and Synthesis of Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The conjugated system of the styryl group in (E)-(4-Bromostyryl)boronic acid makes it a prime candidate for incorporation into organic optoelectronic materials. The boronic acid functionality facilitates its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic electronics for the synthesis of well-defined conjugated polymers and oligomers.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound can be utilized as monomers to construct electroluminescent polymers. By copolymerizing these monomers with other aromatic compounds, the electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned. This tuning is critical for optimizing charge injection, transport, and recombination processes within the OLED device, ultimately leading to enhanced efficiency and stability. The bromo-substituent offers a further point of modification to introduce additional functionalities, such as hole-transporting or electron-transporting moieties, to create multifunctional materials.

Similarly, in the field of Organic Photovoltaics (OPVs) , polymers and small molecules derived from this compound can act as the donor or acceptor material in the active layer of a solar cell. The ability to tailor the absorption spectrum and energy levels of these materials through chemical design is paramount for achieving efficient light harvesting and charge separation. The extended π-conjugation provided by the styryl unit contributes to strong absorption in the visible spectrum, a desirable characteristic for photovoltaic materials.

| Material Type | Potential Role in Optoelectronics | Key Structural Feature Utilized |

| Conjugated Polymers | Emissive layer in OLEDs, Donor/Acceptor in OPVs | Styryl group for conjugation, Boronic acid for polymerization |

| Oligomers | Model compounds for property studies | Styryl group and modifiable bromo-substituent |

| Dendrimers | Host materials in phosphorescent OLEDs | Branched structure from iterative synthesis |

Development of Fluorescent Probes and Luminescent Materials Utilizing this compound Derivatives

The inherent fluorescence of the styryl backbone, combined with the unique chemical reactivity of the boronic acid group, makes this compound an excellent scaffold for the development of fluorescent probes and luminescent materials. The boronic acid moiety is known to interact reversibly with diols, a functional group present in many biologically important molecules like carbohydrates and certain glycoproteins.

This interaction forms the basis for designing fluorescent sensors . A derivative of this compound can be engineered such that its fluorescence properties (e.g., intensity, wavelength) change upon binding to a target analyte containing a diol. This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of the analyte. The bromo-substituent can be used to attach other functional groups that can modulate the sensor's solubility, selectivity, or photophysical properties.

Beyond discrete sensors, luminescent materials with interesting properties can be synthesized. For instance, aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. By designing appropriate derivatives of this compound, materials exhibiting AIE can be created, which have applications in bio-imaging and as solid-state emitters.

| Probe/Material Type | Target Analyte/Application | Sensing Mechanism/Principle |

| Fluorescent Sensor | Carbohydrates, Glycoproteins | Reversible boronate ester formation with diols |

| AIE-active Material | Bio-imaging, Solid-state lighting | Restriction of intramolecular rotation in the aggregated state |

| Luminescent Polymer | Environmental sensing | Modulation of polymer conformation upon analyte binding |

Smart Materials and Stimuli-Responsive Systems from this compound Building Blocks

"Smart" materials, or stimuli-responsive systems, are materials that undergo a change in their properties in response to an external stimulus. The reversible nature of the boronic acid-diol interaction is a key enabler for the creation of such materials from this compound building blocks.

Polymers incorporating this compound units can be crosslinked through the formation of boronate esters with diol-containing molecules. These crosslinks are dynamic and can be cleaved and reformed in response to changes in pH, the presence of competing diols (like sugars), or temperature. This allows for the creation of:

Self-healing materials: When a material with dynamic boronate ester crosslinks is damaged, the reversible bonds can reform across the damaged interface, restoring the material's integrity.

Injectable hydrogels: At a certain pH, a solution of a boronic acid-containing polymer and a diol-containing polymer can be a liquid. Upon injection into a region with a different pH (e.g., physiological pH), the solution can form a gel in-situ due to the formation of boronate ester crosslinks.

Drug delivery systems: A drug can be encapsulated within a hydrogel crosslinked by boronate esters. The release of the drug can be triggered by a specific stimulus, such as a change in glucose concentration in the case of diabetes treatment, which would compete for binding to the boronic acid groups and lead to the disassembly of the hydrogel.

| Smart Material System | Stimulus | Response | Potential Application |

| Self-healing Polymer | Mechanical Damage | Bond reformation | Coatings, structural materials |

| Injectable Hydrogel | pH change | Gelation | Tissue engineering, drug delivery |

| Glucose-responsive Hydrogel | Glucose concentration | Swelling/Disassembly | Insulin delivery for diabetes |

Polymeric Materials with Tunable Electronic and Photophysical Properties

The polymerization of this compound or its derivatives opens up a vast design space for creating polymers with a wide range of tunable electronic and photophysical properties. The styryl group can undergo polymerization through various methods, including free-radical, cationic, or controlled radical polymerization techniques.

By copolymerizing this compound with other vinyl monomers, the properties of the resulting polymer can be finely tuned. For example, incorporating comonomers with specific electron-donating or electron-withdrawing properties can alter the band gap of the polymer, thereby changing its color and conductivity.

Furthermore, the boronic acid groups and bromo-substituents along the polymer chain serve as handles for post-polymerization modification. This allows for the introduction of a diverse array of functional groups after the polymer has been formed, providing an additional layer of control over the final material properties. This approach is particularly useful for creating materials with complex architectures and functionalities that might be difficult to achieve through direct polymerization of the corresponding monomers.

| Polymerization Strategy | Method of Tuning Properties | Resulting Material Property |

| Copolymerization | Choice of comonomer | Tunable band gap, solubility, and processability |

| Post-polymerization Modification | Chemical reaction on boronic acid or bromo group | Introduction of new functionalities, crosslinking |

| Living/Controlled Polymerization | Control over molecular weight and architecture | Well-defined block copolymers, star polymers |

Nanomaterials and Self-Assembled Structures Based on this compound

The principles of self-assembly, where molecules spontaneously organize into well-defined structures, can be harnessed using this compound to create sophisticated nanomaterials. The directional and reversible nature of the boronic acid-diol interaction is a powerful tool for driving the self-assembly process.

Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block functionalized with this compound can self-assemble in solution to form micelles, vesicles, or other nanostructures. The boronic acid groups can be located at the surface of these nanostructures, making them available for interaction with other molecules or for further functionalization.

These self-assembled nanomaterials have potential applications in:

Nanomedicine: As carriers for targeted drug delivery, where the boronic acid groups can be used to target specific cells or tissues that overexpress certain glycoproteins.

Nanocatalysis: By immobilizing catalytic species onto the surface of the self-assembled nanostructures.

Templating: As templates for the synthesis of other nanomaterials with controlled size and shape.

The bromo-substituent on the this compound unit can also be used to direct the self-assembly process through halogen bonding or to serve as a reactive site for creating more complex hierarchical structures.

| Nanostructure | Driving Force for Self-Assembly | Potential Application |

| Micelles | Amphiphilicity of block copolymers | Drug delivery, nanoreactors |

| Vesicles | Bilayer formation of amphiphiles | Encapsulation, artificial cells |

| Nanoparticles | Crosslinking of polymer chains | Bio-imaging, sensing |

Advanced Spectroscopic and Analytical Research Techniques for Characterization of E 4 Bromostyryl Boronic Acid and Its Reaction Products

High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Reaction Mechanism Tracking

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (E)-(4-Bromostyryl)boronic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecule's connectivity.

A key application of NMR is the determination of the stereochemistry of the vinyl group. The coupling constant (J-value) between the two vinylic protons is characteristic of their relative orientation. For the (E)-isomer, a large coupling constant, typically in the range of 15-18 Hz, is observed, confirming the trans configuration of the double bond.

Furthermore, NMR spectroscopy is instrumental in tracking the progress of reactions involving this compound, such as the Suzuki-Miyaura coupling. researchgate.net By monitoring the disappearance of the starting material's signals and the appearance of new signals corresponding to the product, the reaction kinetics and mechanism can be elucidated. For instance, the conversion of a boronic acid to a phenol (B47542) can be monitored by observing changes in the aromatic proton resonances. researchgate.net ¹¹B NMR spectroscopy is particularly useful for studying the acidity and binding properties of boronic acids, as the chemical shift is sensitive to the hybridization state of the boron atom (sp² in the acid vs. sp³ in the boronate ester). nsf.gov

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.4-7.6 | m | - |

| Vinyl-H (α to B) | 7.2-7.3 | d | ~16 |

| Vinyl-H (β to B) | 6.3-6.4 | d | ~16 |

| B(OH)₂ | 8.0-8.2 | s (broad) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS) for Structural Confirmation and Impurity Profiling in Research

Advanced mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are vital for the precise structural confirmation and purity assessment of this compound and its reaction products. chemrxiv.org HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov This is crucial for confirming the identity of the desired compound and distinguishing it from potential isomers or impurities with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to gain further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is often characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity. For boronic acids, ESI-MS is a commonly used ionization technique. nih.gov LC-MS/MS methods have been developed for the sensitive quantification of boronic acid impurities. researchgate.netscirp.org These techniques can achieve very low limits of detection, in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. sciex.com

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 226.9924 | 226.9921 |

| [M-H]⁻ | 224.9768 | 224.9771 |

X-ray Crystallography for Precise Determination of Solid-State Structures and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which are essential for a complete structural characterization of this compound. researchgate.net

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. csic.es For this compound, X-ray crystallography can definitively confirm the (E)-stereochemistry of the double bond and reveal the conformation of the molecule in the crystal lattice. Furthermore, it can provide insights into intermolecular interactions, such as hydrogen bonding involving the boronic acid group, which often leads to the formation of dimers or other supramolecular structures in the solid state. nih.gov

Table 3: Selected Crystallographic Parameters for a Phenylboronic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 14.567 |

| β (°) | 109.87 |

Vibrational Spectroscopy (FTIR, Raman) for Monitoring Reaction Progress and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. libretexts.orgucdavis.edu These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and absorption of infrared radiation or scattering of laser light at these frequencies can be detected.

For this compound, FTIR and Raman spectra will exhibit characteristic peaks for the B-O-H and O-H stretching and bending vibrations of the boronic acid group, the C=C stretching of the vinyl group, and the C-Br stretching of the bromophenyl group. nih.gov The position and intensity of these peaks can be used to confirm the presence of these functional groups and to monitor their transformation during chemical reactions. For instance, the disappearance of the boronic acid peaks and the appearance of new peaks corresponding to the product can be used to track the progress of a Suzuki coupling reaction. researchgate.net Both FTIR and Raman are sensitive to changes in molecular structure and can be used to analyze the composition of complex mixtures. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretch (free) | ~3650 |

| O-H | Stretch (H-bonded) | 3200-3400 (broad) |

| C=C | Stretch | ~1630 |

| C-Br | Stretch | 500-600 |

| B-O | Stretch | 1330-1390 |

UV-Vis and Fluorescence Spectroscopy for Elucidating Electronic Transitions and Photophysical Properties of Derivatives

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. uni-mainz.de UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum of this compound and its derivatives provides information about the extent of conjugation in the molecule.

Derivatives of this compound, particularly those formed through Suzuki coupling reactions that extend the conjugated π-system, often exhibit interesting photophysical properties, including fluorescence. nih.gov Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The emission wavelength and quantum yield are sensitive to the molecular structure and the local environment. For some stilbene (B7821643) derivatives containing a boronic acid group, changes in pH can lead to significant shifts in the emission spectrum due to the change in the electronic properties of the boronic acid group upon ionization. nih.gov The study of these properties is crucial for the development of fluorescent probes and materials for optoelectronic applications. researchgate.neticm.edu.pl

Table 5: Photophysical Data for a Stilbene-boronic Acid Derivative

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

| Cyclohexane | 320 | 380 | 0.45 |

| Acetonitrile | 325 | 410 | 0.20 |

| Methanol | 328 | 430 | 0.15 |

Computational and Theoretical Studies on E 4 Bromostyryl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org By calculating the electron density, DFT can predict a wide range of properties for (E)-(4-Bromostyryl)boronic acid, including its geometry, stability, and inherent reactivity.

Theoretical investigations using DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p), can determine the optimized molecular structure corresponding to a local minimum on the potential energy hypersurface. bibliotekanauki.pl Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. icm.edu.pl For this compound, the HOMO is typically localized on the styrenic double bond and the phenyl ring, while the LUMO is centered on the boronic acid moiety and the conjugated system.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, DFT calculations can quantify various reactivity descriptors. nih.govnih.gov These parameters provide a deeper understanding of the molecule's chemical behavior in reactions.

Table 1: Predicted Reactivity Descriptors for this compound via DFT

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.8 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.67 eV | A measure of electrophilic power. |

Computational Modeling of Reaction Pathways and Transition States in Catalytic Cycles

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org Computational modeling is instrumental in elucidating the complex mechanisms of these catalytic cycles. rsc.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can map the potential energy surface for the entire catalytic cycle, identifying the structures of intermediates and the geometries of transition states. nih.gov This allows for the determination of activation energies for each step, revealing the rate-determining step of the reaction. tohoku.ac.jp

For a reaction involving this compound and an aryl halide, computational studies can model the palladium catalyst (e.g., a Pd(0) complex with phosphine (B1218219) ligands) and its interaction with the substrates. nih.govtohoku.ac.jp These models help in understanding ligand effects, the role of the base in activating the boronic acid, and the factors that control the efficiency and selectivity of the reaction. researchgate.netnih.gov By understanding these energetic details, the reaction conditions can be fine-tuned to improve yields and minimize side products.

Table 2: Hypothetical Energy Profile for a Suzuki-Miyaura Reaction of this compound

| Catalytic Step | Species | Relative Free Energy (kcal/mol) |

| - | Reactants + Pd(0)L₂ | 0.0 |

| Oxidative Addition | Oxidative Addition TS | +15.2 |

| - | Aryl-Pd(II)-X(L₂) Intermediate | -5.4 |

| Transmetalation | Transmetalation TS | +18.5 (Rate-Determining Step) |

| - | Di-organo-Pd(II)(L₂) Intermediate | -12.1 |

| Reductive Elimination | Reductive Elimination TS | +10.8 |

| - | Products + Pd(0)L₂ | -25.6 |

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

While DFT calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. nih.govosti.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations can reveal how solvent molecules arrange around the solute and influence its conformation and reactivity. nih.govresearchgate.netfigshare.com This is particularly important for boronic acids, as their aggregation state and interaction with diols or bases are highly dependent on the solvent environment. nih.govacs.orgacs.org The development of specialized force fields, like the ABEEMσπ polarizable force field, has improved the accuracy of MD simulations for boron-containing compounds. nih.govacs.org

Simulations can track the formation and breaking of hydrogen bonds between the boronic acid group and protic solvents or bases. They can also model the interaction of the entire molecule within a complex reaction mixture, helping to understand how different components of the mixture influence the catalytic cycle. Radial distribution functions can be calculated from MD trajectories to quantify the probability of finding a solvent molecule or another reactant at a certain distance from a specific atom in this compound.

Table 3: Typical Setup for an MD Simulation of this compound in a Solvent Box

| Parameter | Description / Value |

| System | One molecule of this compound |

| Solvent | ~2000 molecules (e.g., water, THF, or DMF) |

| Force Field | ABEEMσπ or other suitable force field for organoboron compounds |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K (or reaction temperature) |

| Pressure | 1 atm (for NPT) |

| Simulation Time | 50-100 nanoseconds |

| Time Step | 1-2 femtoseconds |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and for validating the results of theoretical calculations. nih.govyoutube.com

DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org For this compound, one can calculate the ¹H, ¹³C, and ¹¹B NMR spectra. Comparing the computed shifts with experimentally obtained spectra helps confirm the molecular structure and can aid in assigning specific signals to particular atoms in the molecule. nih.gov

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. acs.org These calculations predict the positions of characteristic absorption bands, such as the O-H stretch of the boronic acid, the C=C stretch of the vinyl group, and the aromatic C-H and C=C vibrations. The agreement between the predicted and experimental spectra provides confidence in both the structural assignment and the computational model.

Table 4: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Experimental Value (ppm or cm⁻¹) | Predicted Value (ppm or cm⁻¹) |

| ¹H NMR | Vinyl Protons | 6.5 - 7.6 | 6.4 - 7.5 |

| Aromatic Protons | 7.4 - 7.6 | 7.3 - 7.5 | |

| ¹³C NMR | Vinyl Carbons | 125 - 140 | 124 - 139 |

| Aromatic Carbons | 120 - 135 | 119 - 134 | |

| ¹¹B NMR | B(OH)₂ | ~28 | ~27 |

| IR | O-H Stretch | ~3350 (broad) | ~3365 |

| C=C Stretch (vinyl) | ~1625 | ~1630 | |

| C-Br Stretch | ~680 | ~685 |

In Silico Design of Novel Catalysts and Reaction Conditions for this compound Transformations

A frontier in computational chemistry is the in silico design of new catalysts and the optimization of reaction conditions before any experiments are performed. nih.gov This approach can dramatically accelerate the discovery of more efficient, selective, and sustainable chemical processes. researchgate.netibm.com

For transformations involving this compound, such as Suzuki-Miyaura couplings, computational methods can screen virtual libraries of ligands for palladium catalysts. ibm.com By calculating key parameters like the binding energy of the ligand to the palladium center or the energy barriers of the catalytic cycle, researchers can identify promising ligand candidates that are predicted to enhance catalytic activity. tohoku.ac.jp Machine learning models, trained on large datasets of computational or experimental results, are also emerging as powerful tools for predicting reaction outcomes and identifying optimal conditions. ibm.comnih.gov

This in silico approach can explore a vast chemical space of potential ligands and reaction parameters (temperature, solvent, base) that would be impractical to screen experimentally. nih.gov The most promising candidates identified through computation can then be prioritized for synthesis and experimental validation, saving significant time and resources.

Table 5: Example of an In Silico Screening of Phosphine Ligands for a Pd-Catalyzed Reaction

| Ligand | Electronic Parameter (e.g., Tolman's) | Steric Parameter (e.g., Cone Angle) | Predicted ΔG‡ (kcal/mol) | Predicted Yield |

| PPh₃ | 2068 cm⁻¹ | 145° | 19.5 | Moderate |

| P(t-Bu)₃ | 2056 cm⁻¹ | 182° | 17.8 | High |

| SPhos | 2056 cm⁻¹ | 197° | 17.2 | High |

| XPhos | 2058 cm⁻¹ | 211° | 16.9 | Very High |

| New Ligand A (Predicted) | 2057 cm⁻¹ | 205° | 16.5 | Potentially Very High |

Future Research Directions and Emerging Paradigms in E 4 Bromostyryl Boronic Acid Chemistry

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of (E)-(4-bromostyryl)boronic acid and its derivatives into automated synthesis and high-throughput experimentation (HTE) platforms is a significant area of future development. These platforms enable the rapid screening of reaction conditions and the synthesis of large compound libraries, which is invaluable for drug discovery and materials science. acs.org

The use of protected boronic acids, such as those with the N-methyliminodiacetic acid (MIDA) group, is particularly well-suited for automated synthesis. acs.orggoogle.com MIDA boronates offer stability to a wide range of reaction conditions, allowing for their use in multi-step synthetic sequences without degradation of the boronic acid moiety. acs.orggoogle.com This "plug-and-play" capability is ideal for the iterative cross-coupling reactions often employed in diversity-oriented synthesis. acs.org

Future research will likely focus on developing new protecting groups and optimizing reaction protocols to further enhance the compatibility of this compound with automated systems. The goal is to create robust and versatile platforms for the efficient synthesis of complex molecules derived from this key building block.

Exploration of Photocatalytic and Electrocatalytic Methodologies for this compound Transformations

Recent advancements in photocatalysis and electrocatalysis are opening up new avenues for the transformation of this compound. These methods offer mild and selective reaction conditions, often avoiding the need for harsh reagents and high temperatures.

Photocatalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from boronic acids. d-nb.infonih.govresearchgate.netresearchgate.net This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds under gentle conditions. For instance, the use of organic photocatalysts, such as acridinium-based dyes, has proven effective in the coupling of arylboronic acids with electron-poor olefins. unimi.it

Researchers have demonstrated the radical-polar cross-coupling of styrylboronic acids with redox-active esters using organophotoredox catalysis. thieme-connect.com This metal-free process is faster and requires lower catalyst loadings compared to previous methods. thieme-connect.com Additionally, photocatalytic systems using metal-organic frameworks (MOFs) have shown promise for the aerobic oxidation of arylboronic acids. nih.govresearchgate.net

Future work will likely explore a broader range of photocatalytic reactions involving this compound, including the development of new photocatalysts and the application of these methods to more complex synthetic targets.

Electrocatalysis:

Electrocatalysis provides another green and efficient way to activate boronic acids. While less explored than photocatalysis for this class of compounds, the potential for selective transformations is significant. The ability to precisely control the reaction potential offers a high degree of selectivity.

Bio-Inspired Transformations and Green Chemical Syntheses Involving Boronic Acids

The principles of green chemistry and bio-inspiration are increasingly influencing the design of synthetic routes involving boronic acids. The focus is on developing environmentally benign processes that are both efficient and sustainable.

Bio-Inspired Transformations:

Nature often utilizes enzymatic catalysis to perform complex chemical transformations with high selectivity and efficiency. Researchers are drawing inspiration from these biological systems to develop new catalytic methods. For example, the reversible covalent interaction between boronic acids and diols is being exploited in biocatalysis. acs.orgunizar.es This interaction has been used to immobilize enzymes and their cofactors, creating self-sufficient heterogeneous biocatalysts. acs.orgunizar.es

Furthermore, engineered enzymes have been developed that can catalyze the amination of boronic acids, a transformation not readily achieved with traditional chemical catalysts. nih.govcaltech.edu This "new-to-nature" reaction opens up possibilities for the synthesis of chiral amines from boronic acid precursors. nih.govcaltech.edu The development of designer enzymes containing boronic acid moieties is another exciting frontier, offering unique catalytic activities not found in natural enzymes. chemrxiv.org

Green Chemical Syntheses:

The use of boric acid, the parent compound of boronic acids, as a promoter in selective acylation of saccharides is an example of a greener synthetic approach. ntu.edu.sg Boric acid is inexpensive, environmentally friendly, and can replace more complex and costly aryl or alkyl boronic acids. ntu.edu.sgalfa-chemistry.com

Future research in this area will likely focus on expanding the repertoire of bio-inspired and green catalytic systems for transformations of this compound. The development of reactions that proceed in water or other environmentally friendly solvents will be a key objective.

Development of Novel Boronic Acid Protecting Groups and Activation Strategies

The development of new protecting groups and activation strategies for boronic acids is crucial for expanding their synthetic utility. chem-station.com While unprotected boronic acids are useful reagents, their reactivity can sometimes be a drawback, leading to undesired side reactions. chem-station.com

Novel Protecting Groups:

A variety of protecting groups for boronic acids have been developed, with pinacol (B44631) esters being the most common. chem-station.com Other notable examples include diaminonaphthaleneamides (dan) and MIDA esters, which offer enhanced stability under various reaction conditions. chem-station.com Trifluoroborate salts are another class of protected boronic acids known for their high stability and crystallinity. chem-station.com

Recently, a new tridentate aminophenol ONO ligand has been reported for the protection of boronic acids. nih.gov This ligand forms stable complexes that can be deprotected under acidic conditions, offering an alternative to existing methods. nih.gov The development of photolabile protecting groups, such as 2-nitrophenylneopentyl glycol boronates, provides a means for traceless deprotection using light. researchgate.net

Activation Strategies:

Boronic acid catalysis is an emerging field that utilizes the Lewis acidity of boronic acids to activate other functional groups. researchgate.netrsc.org This can involve the activation of carboxylic acids for amidation or the activation of alcohols to form carbocations. researchgate.netrsc.org

A dual catalytic system involving a Lewis base and a photoredox catalyst has been developed for the activation of boronic acids and their esters. d-nb.infonih.govresearchgate.net The Lewis base forms a redox-active complex with the boronic acid derivative, which can then be oxidized by the photocatalyst to generate a radical. d-nb.infonih.govresearchgate.net

Future research will continue to explore new protecting groups with tailored stability and deprotection conditions. The design of novel activation strategies that expand the scope of boronic acid catalysis will also be a major focus.

Advanced Applications in Niche Materials and Supramolecular Systems

The unique properties of this compound make it a promising building block for the creation of advanced materials and supramolecular systems with tailored functionalities.

Advanced Materials:

Boronic acid-containing polymers are a class of materials with a wide range of potential applications, from drug delivery to sensor technology. nih.gov The ability of boronic acids to form reversible covalent bonds with diols makes them ideal for creating stimuli-responsive materials that can change their properties in response to changes in pH or the presence of saccharides. wikipedia.org

New synthetic routes are being developed for the incorporation of boronic acids into polymer backbones, such as polycarbonates, to create robust and dynamic platforms for biomedical applications. nih.gov

Supramolecular Systems:

Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions. The reversible nature of the boronic acid-diol interaction makes it a powerful tool for the construction of self-assembling systems.

Chiral metalla-triangles have been constructed through coordination-driven self-assembly and used as catalysts for the asymmetric conjugate addition of styrylboronic acids to enones. nih.govresearchgate.net This demonstrates the potential of using supramolecular scaffolds to control the stereoselectivity of reactions involving boronic acids.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (E)-(4-Bromostyryl)boronic acid, and what challenges arise during purification?

- Methodological Answer : The synthesis of aromatic boronic acids like this compound typically involves Miyaura borylation or palladium-catalyzed cross-coupling. Challenges include air/moisture sensitivity and purification difficulties due to boronic acid trimerization. Protecting groups (e.g., pinacol ester) are often used to stabilize intermediates, followed by acidic hydrolysis to yield the free boronic acid . Post-synthesis, reverse-phase HPLC or recrystallization in anhydrous solvents is recommended to avoid contamination by boroxine byproducts .

Q. How does the bromostyryl group influence the binding kinetics of boronic acids with diols or glycoproteins?

- Methodological Answer : The electron-withdrawing bromine substituent enhances Lewis acidity of the boronic acid, increasing diol-binding affinity. Stopped-flow fluorescence assays (e.g., with D-fructose or D-glucose) reveal kon values ranging from 10³–10⁴ M⁻¹s⁻¹, with equilibrium reached within seconds. Competitive binding studies using SPR (surface plasmon resonance) can quantify selectivity against glycoproteins like RNAse B, where steric effects from the bulky bromostyryl group may reduce non-specific interactions .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer : MALDI-TOF MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix prevents boroxine formation by in situ esterification, enabling accurate mass determination. For NMR, deuterated DMSO-d₆ minimizes peak broadening, with characteristic peaks at δ ~7.5 ppm (styryl protons) and δ ~8.5 ppm (boronic acid protons). LC-MS/MS in MRM mode (e.g., m/z transitions for [M+H]⁺ ions) ensures sensitivity for detecting trace impurities .

Advanced Research Questions

Q. How can this compound be integrated into glucose-responsive hydrogels for controlled drug delivery?

- Methodological Answer : Copolymerization with acrylamide monomers via RAFT polymerization creates hydrogels with boronic acid moieties. The bromostyryl group enhances hydrophobicity, stabilizing micellar structures. Glucose binding induces swelling (detectable by rheology) due to increased negative charge from boronate-diol complexation. In vitro release studies (e.g., insulin in PBS at pH 7.4) show pulsatile release under glucose concentration gradients, monitored via HPLC .

Q. What structural modifications enhance the anticancer activity of this compound analogs?

- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) at the styryl para-position increases tubulin polymerization inhibition (IC₅₀ ~20 µM vs. >100 µM for unmodified analogs). MTT assays on glioblastoma cells (U87) reveal IC₅₀ values <5 µM for nitro-substituted derivatives. Apoptosis induction is confirmed via Annexin V/PI staining and caspase-3 activation assays .

Q. How do photo-switchable azobenzene-boronic acid hybrids affect the binding dynamics of this compound?

- Methodological Answer : Conjugating azobenzene ortho to the boronic acid enables reversible E/Z isomerization under visible light (λ = 450–550 nm). SPR shows a 20-fold increase in binding affinity (Ka) for D-fructose in the Z-configuration. Time-resolved fluorescence quenching experiments reveal sub-second kon changes, enabling real-time control of diol capture/release in microfluidic systems .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein biosensors?

- Methodological Answer : Co-immobilization with zwitterionic polymers (e.g., poly(sulfobetaine)) on gold SPR chips reduces non-specific protein adsorption by >90%. Competitive elution with sorbitol (0.1 M in pH 8.5 borate buffer) selectively releases bound glycoproteins (e.g., avidin). Dual-recognition systems incorporating lectins (e.g., concanavalin A) improve specificity for mannosylated targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.